molecular formula C18H17N B1625886 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole CAS No. 731-36-2

4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole

Cat. No.: B1625886
CAS No.: 731-36-2
M. Wt: 247.3 g/mol
InChI Key: IOTANWPGZXCMOF-UHFFFAOYSA-N
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Description

4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole can be achieved through several synthetic routes. One common method involves the condensation of diphenylmethane with 5-methyl-3,4-dihydro-2H-pyrrole under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the diphenylmethylidene group.

Another approach involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired compound. This method allows for greater control over the reaction conditions and can be used to produce the compound in higher yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production typically employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the diphenylmethylidene group to a diphenylmethyl group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrrole derivatives with different functional groups, while reduction can produce diphenylmethyl-substituted pyrroles.

Scientific Research Applications

4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diphenylmethylidene)-2,5-dimethyl-3,4-dihydro-2H-pyrrole
  • 4-(Diphenylmethylidene)-3,4-dihydro-2H-pyrrole
  • 4-(Diphenylmethylidene)-5-ethyl-3,4-dihydro-2H-pyrrole

Uniqueness

4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole is unique due to the presence of the diphenylmethylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its properties can be leveraged to achieve desired outcomes.

Properties

IUPAC Name

4-benzhydrylidene-5-methyl-2,3-dihydropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-14-17(12-13-19-14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTANWPGZXCMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC1=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482070
Record name 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731-36-2
Record name 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole
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Reactant of Route 6
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